Dacarbazine-d6
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[[bis(trideuteriomethyl)amino]diazenyl]-1H-imidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N6O/c1-12(2)11-10-6-4(5(7)13)8-3-9-6/h3H,1-2H3,(H2,7,13)(H,8,9)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKXTQMXEQVLRF-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N=NC1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])N=NC1=C(NC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of Deuterated Dacarbazine (Dacarbazine-d6) in Modern Analytical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dacarbazine, a chemotherapy agent primarily used in the treatment of melanoma and Hodgkin's lymphoma, requires precise quantification in biological matrices for pharmacokinetic studies and therapeutic drug monitoring.[1][2] To achieve the necessary accuracy and precision in these measurements, stable isotope-labeled internal standards are indispensable. Dacarbazine-d6, a deuterated analog of dacarbazine, serves as the gold standard internal standard for the quantitative analysis of dacarbazine in research and clinical settings.[3][4][5]
The primary purpose of using this compound in research is to improve the accuracy and reliability of the bioanalytical methods used to measure dacarbazine concentrations in complex biological samples such as plasma.[6][7][8] this compound is an ideal internal standard because it is chemically identical to dacarbazine, but has a higher molecular weight due to the replacement of six hydrogen atoms with deuterium atoms.[9][10] This mass difference allows it to be distinguished from the unlabeled drug by mass spectrometry (MS), while its identical physicochemical properties ensure that it behaves in the same manner as dacarbazine during sample preparation, chromatography, and ionization.[4]
By adding a known amount of this compound to each sample at the beginning of the analytical process, it can be used to correct for any variability or loss that may occur during sample extraction, handling, and analysis. The ratio of the signal from dacarbazine to the signal from this compound is used to calculate the concentration of dacarbazine in the original sample, leading to more precise and accurate results.[6][7][8]
Quantitative Data for Dacarbazine and this compound Analysis
The following table summarizes key quantitative parameters from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dacarbazine using this compound as an internal standard.[6][7]
| Parameter | Dacarbazine | This compound (Internal Standard) |
| Molecular Formula | C₆H₁₀N₆O | C₆H₄D₆N₆O |
| Molecular Weight | 182.18 g/mol | 188.22 g/mol |
| MS/MS Ion Transition (m/z) | 181.0 > 152.5 | 187.1 > 158.6 |
| Chromatographic Retention Time | 0.514 min | 0.539 min |
| Linearity Range | 10 - 1,000 µg/L | N/A |
| Limit of Detection (LOD) | 10 µg/L | N/A |
| Within-run Precision (CV%) | ≤4.2% | N/A |
| Between-run Precision (CV%) | ≤8.3% | N/A |
| Accuracy | 86.1% - 99.4% | N/A |
| Extraction Recovery | 90.1% - 94.4% | N/A |
Data sourced from a study on quantifying plasma dacarbazine levels in advanced melanoma patients.[6][7]
Experimental Protocol: Quantification of Dacarbazine in Human Plasma using LC-MS/MS
This section details a representative methodology for the quantification of dacarbazine in human plasma samples utilizing this compound as an internal standard.
1. Materials and Reagents:
-
Dacarbazine reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Methanol (LC-MS grade)
-
Sterile water for injection
-
Other standard laboratory reagents
2. Standard and Internal Standard Preparation:
-
Prepare a stock solution of Dacarbazine in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound in the same solvent.
-
From the stock solutions, prepare a series of calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of Dacarbazine.
-
Prepare a working solution of this compound to be added to all samples.
3. Sample Preparation (Protein Precipitation): [11]
-
To 400 µL of plasma sample (calibrator, QC, or unknown), add a known amount of the this compound internal standard working solution.
-
Add 800 µL of ice-cold methanol to precipitate the plasma proteins.[11]
-
Vortex the mixture for 30 seconds.[11]
-
Incubate the samples in an ice bath for 5 minutes.[11]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Conditions:
-
Mobile Phase: A suitable gradient of aqueous and organic solvents.
-
Flow Rate: 0.5 mL/min.[6]
-
-
Mass Spectrometry (MS) Conditions:
5. Data Analysis:
-
Integrate the peak areas for both dacarbazine and this compound for each sample.
-
Calculate the peak area ratio of dacarbazine to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of dacarbazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Signaling Pathways
To better understand the role of this compound in the analytical workflow, the following diagram illustrates the key steps.
Caption: Workflow for the quantification of Dacarbazine using this compound as an internal standard.
The mechanism of action of dacarbazine involves its metabolic activation to a reactive methyldiazonium cation, which then acts as an alkylating agent, cross-linking DNA and leading to apoptosis.[3][5]
Caption: Simplified metabolic activation pathway of Dacarbazine.
References
- 1. Dacarbazine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound (N,N-dimethyl-d6) | LGC Standards [lgcstandards.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Pharmacokinetics of Dacarbazine (DTIC) in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Properties and Structure of Dacarbazine-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dacarbazine-d6 is the deuterated analog of Dacarbazine, an alkylating agent used in the chemotherapy of various cancers, most notably malignant melanoma and Hodgkin's lymphoma. The incorporation of six deuterium atoms in the N,N-dimethyl moiety makes this compound an invaluable tool in pharmacokinetic and metabolic studies, primarily as an internal standard for the quantification of Dacarbazine in biological matrices by mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound.
Chemical Properties and Structure
This compound is structurally identical to Dacarbazine, with the exception of the six hydrogen atoms on the two methyl groups of the triazene side chain being replaced by deuterium. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated form in mass spectrometric analysis.
| Property | Value | Reference |
| Chemical Name | 5-(3,3-bis(methyl-d3)-1-triazen-1-yl)-1H-imidazole-4-carboxamide | [1] |
| Molecular Formula | C₆H₄D₆N₆O | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| CAS Number | 1185241-28-4 | [1] |
| Appearance | Colorless to pale yellow or ivory colored solid | [2][3] |
| Solubility | Slightly soluble in water and alcohol | [2] |
| Stability | Light-sensitive | [2][3] |
Structure:
Figure 1. Chemical Structure of this compound.
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
5-aminoimidazole-4-carboxamide is diazotized with nitrous acid to form 5-diazoimidazole-4-carboxamide. This intermediate is then reacted with deuterated dimethylamine ((CD₃)₂NH) to yield this compound.
Representative Protocol:
-
Diazotization: To a cooled (0-5 °C) suspension of 5-aminoimidazole-4-carboxamide in an aqueous acidic solution (e.g., HCl), a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a defined period to ensure complete formation of the 5-diazoimidazole-4-carboxamide intermediate.
-
Coupling Reaction: The cold solution of 5-diazoimidazole-4-carboxamide is then slowly added to a solution of deuterated dimethylamine ((CD₃)₂NH) in a suitable solvent (e.g., methanol or water), with the pH adjusted to be slightly basic to facilitate the coupling reaction. The reaction is typically stirred at a low temperature for several hours.
-
Work-up and Purification: The reaction mixture is then neutralized, and the product, this compound, may precipitate out of the solution. The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system to yield the final product of high purity.
-
Characterization: The identity and purity of the synthesized this compound would be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the presence and location of deuterium atoms) and Mass Spectrometry (to confirm the correct molecular weight).
Quantification of Dacarbazine using this compound by LC-MS/MS
This compound is primarily used as an internal standard for the accurate quantification of Dacarbazine in biological samples. The following is a typical experimental workflow for such an analysis.
Caption: Workflow for Dacarbazine quantification using this compound.
Detailed Methodologies:
A validated hydrophilic interaction liquid chromatography-tandem mass spectrometric (HILIC-LC-MS/MS) method has been reported for the simultaneous quantification of Dacarbazine and its metabolite in human plasma.
-
Sample Preparation: Plasma samples are extracted using a mixed-mode solid-phase extraction (SPE) plate to ensure the stability of the analytes. The extracted residues are further cleaned up to minimize matrix effects.
-
Chromatography: Analysis is performed on an amide-based HILIC column.
-
Mass Spectrometry: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used. The transitions monitored are typically m/z 183.1 → 127.1 for Dacarbazine and m/z 189.1 → 133.1 for this compound.
Signaling Pathway: Metabolic Activation of Dacarbazine
Dacarbazine is a prodrug that requires metabolic activation in the liver to exert its cytotoxic effects. The process is initiated by cytochrome P450 enzymes.
References
The Core Mechanism of Dacarbazine-d6 as a Stable Isotope Tracer: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of dacarbazine and outlines the application of its deuterated analogue, dacarbazine-d6, as a stable isotope tracer to elucidate its metabolic fate and therapeutic action. By leveraging the principles of stable isotope labeling and mass spectrometry, researchers can gain profound insights into the pharmacokinetics, metabolic activation, and DNA alkylating potential of this important chemotherapeutic agent.
Introduction to Dacarbazine and the Role of Stable Isotope Tracing
Dacarbazine (DTIC) is a crucial chemotherapeutic drug, primarily employed in the treatment of metastatic melanoma and Hodgkin's lymphoma.[1] It functions as a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its cytotoxic effects.[2] The core of its anticancer activity lies in its ability to act as an alkylating agent, transferring a methyl group to DNA, which ultimately disrupts DNA replication and triggers cell death.[1][2]
The use of this compound, in which six hydrogen atoms on the two methyl groups are replaced with deuterium, offers a powerful tool for researchers. While extensively used as an internal standard in pharmacokinetic studies to ensure analytical accuracy, its utility as a stable isotope tracer provides a deeper understanding of the drug's mechanism of action. By "tracing" the journey of the deuterated methyl groups, from the parent drug to its active metabolites and ultimately to its covalent binding to DNA, a precise and quantitative picture of its bioactivity can be constructed.
The Metabolic Activation Pathway of Dacarbazine
Dacarbazine's journey to becoming a cytotoxic agent is a multi-step process initiated in the liver. The primary pathway involves N-demethylation, a reaction catalyzed by the cytochrome P450 (CYP) enzyme system.
The metabolic cascade is as follows:
-
Initial Oxidation: Dacarbazine is oxidized by hepatic CYP enzymes, predominantly CYP1A2, with contributions from CYP1A1 and CYP2E1.[3][4][5] This initial step forms an unstable hydroxymethyl intermediate, 5-(3-hydroxymethyl-3-methyl-1-triazenyl)imidazole-4-carboxamide (HMMTIC).[5]
-
Formation of the Active Metabolite: HMMTIC spontaneously decomposes, losing formaldehyde, to yield 5-(3-methyl-1-triazenyl)imidazole-4-carboxamide (MTIC).[5] MTIC is the key bioactive metabolite responsible for the anticancer effects of dacarbazine.[3]
-
Generation of the Methylating Agent: MTIC is itself unstable and further breaks down to form 5-aminoimidazole-4-carboxamide (AIC), a purine precursor, and a highly reactive methyldiazonium ion.[2] This ion is the ultimate alkylating species that transfers a methyl group to nucleophilic sites on DNA.[2]
The use of this compound allows for the precise tracking of this pathway. The deuterium-labeled methyl group remains intact through the metabolic activation sequence, resulting in a deuterated methyldiazonium ion. This enables researchers to distinguish the methyl groups originating from dacarbazine from the endogenous methyl pool.
References
- 1. Dacarbazine - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DACARBAZINE Synthesis, SAR, MCQ,Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. go.drugbank.com [go.drugbank.com]
Technical Guide to the Physical Characteristics of Dacarbazine-d6 Powder
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical characteristics of Dacarbazine-d6 powder. The information herein is intended to support research, development, and quality control activities involving this stable isotope-labeled compound.
Introduction
This compound is the deuterium-labeled form of Dacarbazine, an antineoplastic agent used in the treatment of various cancers, most notably malignant melanoma. The incorporation of six deuterium atoms in the N,N-dimethyl moiety results in a mass shift that makes this compound an ideal internal standard for the quantification of Dacarbazine in biological matrices by mass spectrometry.[1] Understanding the physical properties of this compound powder is crucial for its proper handling, storage, formulation, and use in analytical applications.
Physical and Chemical Properties
This compound is a stable isotope-labeled compound with the chemical formula C₆H₄D₆N₆O and a molecular weight of 188.22 g/mol .[2] It is classified as a purine analog and an alkylating agent.
General Properties
A summary of the general physical properties of this compound powder is presented in the table below.
| Property | Description | References |
| Appearance | Crystalline solid | [3] |
| Color | Pale pink or pink solid | |
| Molecular Formula | C₆H₄D₆N₆O | [2] |
| Molecular Weight | 188.22 g/mol | [2] |
| CAS Number | 1185241-28-4 | [4] |
Thermal Properties
The melting point of this compound and its non-deuterated counterpart, Dacarbazine, are critical parameters for assessing purity and stability.
| Compound | Melting Point (°C) | Notes | References |
| This compound | >185 (decomposes) | ||
| Dacarbazine | ~200 | Sharp melting peak observed in DSC thermogram. | [5] |
| Dacarbazine | 250-255 | Explosive decomposition. |
Solubility Profile
The solubility of Dacarbazine and this compound in various solvents is a key consideration for the preparation of stock solutions and formulations. There are some discrepancies in the reported absolute values, which may be due to variations in experimental conditions such as temperature and the specific batch of the compound.
| Solvent | Dacarbazine Solubility (mg/mL) | This compound Solubility | References |
| DMSO | 12 (warmed to 50°C) | Slightly soluble (heated) | [1][6] |
| DMSO | ~0.5 | - | |
| DMSO | 3 | - | [7] |
| Water | 2 (warmed to 50°C) | Slightly soluble (heated) | [1][6] |
| Water | <0.1 at 15°C | - | [8] |
| Ethanol | <1 (warmed) | - | [6] |
| Ethanol | ~0.2 | - | |
| Methanol | - | Slightly soluble (heated) | [1] |
| 1 M HCl | 50 | - | |
| PBS (pH 7.2) | ~0.1 | - |
Experimental Protocols
Detailed methodologies for the determination of key physical characteristics are provided below.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
This protocol outlines the general procedure for determining the melting point and thermal behavior of a powdered sample like this compound.
Objective: To determine the melting temperature and observe any thermal events such as decomposition.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum pans and lids
-
Microbalance
Procedure:
-
Accurately weigh 1-2 mg of the this compound powder into an aluminum pan.
-
Hermetically seal the pan with a lid. An empty sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate, for example, 10°C/min, under a nitrogen atmosphere.
-
The scan can be performed over a temperature range that encompasses the expected melting point, for instance, from 25°C to 300°C.[5]
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.[5]
Determination of Aqueous Solubility by the Shake-Flask Method
This protocol is based on the widely accepted shake-flask method for determining equilibrium solubility.
Objective: To determine the equilibrium solubility of this compound in aqueous media at a specific temperature.
Materials:
-
This compound powder
-
Purified water or buffer of desired pH
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
Analytical balance
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound powder to a vial. The excess is to ensure that a saturated solution is formed.
-
Add a known volume of the aqueous medium (e.g., purified water or a specific pH buffer) to the vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to sediment the excess solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent and quantify the concentration of dissolved this compound using a validated analytical method.
Application in Bioanalytical Methods: LC-MS/MS Workflow
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of dacarbazine in biological samples such as plasma.[9]
Experimental Workflow for Quantification of Dacarbazine using this compound Internal Standard
The following diagram illustrates a typical workflow for the analysis of dacarbazine in a biological matrix using this compound as an internal standard.
Detailed Protocol for LC-MS/MS Analysis
Objective: To quantify the concentration of Dacarbazine in a biological sample using this compound as an internal standard.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18)
-
Dacarbazine analytical standard
-
This compound internal standard
-
Solvents for mobile phase (e.g., acetonitrile, water with formic acid)
-
Reagents for sample preparation (e.g., protein precipitation agent like methanol or acetonitrile)
Procedure:
-
Preparation of Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking known concentrations of Dacarbazine into a blank biological matrix.
-
Sample Preparation:
-
To a known volume of the biological sample (and calibration standards/QCs), add a fixed amount of the this compound internal standard solution.
-
Perform sample clean-up, for example, by protein precipitation. Add a volume of cold acetonitrile or methanol, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Separate Dacarbazine and this compound from matrix components using a suitable gradient elution on the analytical column.
-
Introduce the eluent into the MS/MS detector.
-
Monitor the specific mass transitions for Dacarbazine (e.g., m/z 183.1 → 112.1) and this compound (e.g., m/z 189.1 → 118.1) in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for both Dacarbazine and this compound.
-
Calculate the peak area ratio of Dacarbazine to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Dacarbazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
This technical guide has summarized the key physical characteristics of this compound powder and provided detailed experimental protocols for their determination. The data and methodologies presented are essential for researchers and professionals working with this important stable isotope-labeled compound, particularly in the context of bioanalytical method development and validation. The provided workflow for LC-MS/MS analysis highlights the primary application of this compound as an internal standard, ensuring accurate and reliable quantification of Dacarbazine in complex biological matrices.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Dacarbazine D6 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | 1185241-28-4 [amp.chemicalbook.com]
- 5. Formulation of Dacarbazine-loaded Cubosomes. Part III. Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. abmole.com [abmole.com]
- 8. Dacarbazine | C6H10N6O | CID 135398738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Isotopic Purity: A Technical Guide for Dacarbazine-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical research, the precision and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards, such as Dacarbazine-d6, is a cornerstone of robust liquid chromatography-mass spectrometry (LC-MS/MS) methodologies. This technical guide provides an in-depth exploration of the critical isotopic purity requirements for this compound, offering a framework for its qualification and use in regulated bioanalysis. While specific regulatory guidelines for this compound are not explicitly defined, this document synthesizes industry best practices and scientific principles to guide researchers in ensuring data integrity.
The Critical Role of Isotopic Purity
This compound serves as an ideal internal standard for the quantification of dacarbazine due to its chemical identity and distinct mass, allowing for correction of variability during sample preparation and analysis. However, the presence of isotopic impurities, particularly the unlabeled analyte (d0), can significantly compromise assay accuracy and precision. Therefore, a thorough assessment of isotopic purity is a non-negotiable step in method development and validation.
Quantitative Isotopic Purity Specifications
While pharmacopeial standards for this compound are not established, typical quality specifications for deuterated internal standards from commercial suppliers provide a reliable benchmark. These specifications are designed to minimize the impact of isotopic impurities on the analytical results.
| Parameter | Typical Specification | Rationale |
| Isotopic Purity (d6) | ≥ 98% | Ensures a high abundance of the desired labeled species, minimizing the contribution of other isotopologues. |
| Unlabeled Analyte (d0) | ≤ 0.1% | Minimizes the artificial inflation of the analyte signal, which can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ). |
| Other Isotopologues (d1-d5) | Reportable | Provides a comprehensive profile of the internal standard and helps in troubleshooting potential interferences. |
Impact of Isotopic Impurities on Bioanalytical Data
The presence of unlabeled dacarbazine (d0) in the this compound internal standard can lead to a constant, background signal at the analyte's mass-to-charge ratio (m/z). This can artificially elevate the measured concentration of the analyte, particularly at low concentrations, leading to biased results.
| Impurity | Potential Impact on Bioanalytical Data | Mitigation Strategy |
| Unlabeled Dacarbazine (d0) | Overestimation of the analyte concentration, especially at the LLOQ. | Source high-purity internal standard; assess the contribution of d0 to the analyte signal and ensure it is negligible. |
| Partially Labeled Isotopologues (d1-d5) | Potential for minor interference if their fragmentation patterns overlap with the analyte. | Utilize highly selective MRM transitions; characterize the full isotopic profile of the internal standard. |
Experimental Protocols for Isotopic Purity Assessment
A multi-faceted approach employing both mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy is recommended for the comprehensive characterization of this compound.
Mass Spectrometry Protocol for Isotopic Purity Determination
This protocol outlines the use of high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) to determine the isotopic distribution of this compound.
Objective: To quantify the relative abundance of this compound, unlabeled dacarbazine (d0), and other isotopologues.
Materials:
-
This compound internal standard
-
High-purity solvent (e.g., methanol or acetonitrile)
-
LC-MS/MS system with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
-
Instrumentation Setup:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Analysis:
-
Full Scan (HRMS): Acquire full scan mass spectra over a relevant m/z range to include the isotopic cluster of dacarbazine and this compound.
-
Multiple Reaction Monitoring (MRM) (MS/MS): If using a triple quadrupole instrument, set up MRM transitions for both dacarbazine and this compound. A commonly used transition for dacarbazine is m/z 182.1 → 111.1, and for this compound is m/z 188.1 → 117.1.[1][2][3]
-
-
-
Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it onto an LC column. Acquire data for a sufficient duration to obtain a stable signal.
-
Data Analysis:
-
HRMS: Extract the ion chromatograms or spectra for the monoisotopic masses of dacarbazine (d0) and all its deuterated isotopologues (d1 through d6). Calculate the area under the curve for each peak.
-
MS/MS: Measure the peak area of the dacarbazine and this compound MRM transitions.
-
-
Calculation of Isotopic Purity:
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Isotopic Purity (% d6) = [Area(d6) / (Sum of Areas of all isotopologues)] x 100
-
Unlabeled Analyte (% d0) = [Area(d0) / (Sum of Areas of all isotopologues)] x 100
-
NMR Spectroscopy Protocol for Structural Confirmation and Purity Assessment
NMR spectroscopy provides complementary information on the location and extent of deuteration.
Objective: To confirm the positions of deuterium labeling and to estimate the isotopic enrichment.
Materials:
-
This compound internal standard
-
Appropriate deuterated NMR solvent (e.g., DMSO-d6)
-
High-field NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the deuterated NMR solvent.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons that have been replaced by deuterium confirms the labeling positions.
-
²H NMR Acquisition: Acquire a deuterium NMR spectrum. The presence of signals at the chemical shifts corresponding to the labeled positions confirms the presence of deuterium.
-
Data Analysis:
-
¹H NMR: Integrate the residual proton signals at the labeled positions and compare them to the integration of a non-labeled proton signal within the molecule to estimate the percentage of non-deuterated species.
-
²H NMR: The integration of the deuterium signals can be used to determine the relative abundance of deuterium at different sites.
-
Workflow for Qualification of a New Batch of this compound
Caption: Workflow for qualifying a new batch of this compound internal standard.
Relationship Between Isotopic Purity and Bioanalytical Accuracy
Caption: Logical relationship between isotopic purity and bioanalytical accuracy.
Conclusion
Ensuring the isotopic purity of this compound is a critical prerequisite for the development of accurate and reliable bioanalytical methods. By implementing rigorous qualification protocols that include both mass spectrometry and NMR spectroscopy, researchers can confidently use this internal standard to generate high-quality data. Adherence to the principles and methodologies outlined in this guide will contribute to the overall integrity and success of drug development programs.
References
An In-depth Technical Guide to the Structural and Functional Differences Between Dacarbazine and Dacarbazine-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of Dacarbazine and its deuterated isotopologue, Dacarbazine-d6. It covers the core structural differences, their implications on metabolic pathways, relevant quantitative data, and detailed experimental protocols for their analysis.
Introduction to Deuterated Drugs
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a drug molecule, a process known as deuteration, can significantly alter its pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect." This can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved safety and efficacy profile. This compound is the deuterated version of Dacarbazine, an alkylating agent used in chemotherapy.
Core Structural Differences
The fundamental structural difference between Dacarbazine and this compound lies in the isotopic composition of the two methyl groups attached to the triazene side chain. In this compound, the six hydrogen atoms of these two methyl groups are replaced with deuterium atoms.
Dacarbazine: 5-(3,3-Dimethyl -1-triazenyl)imidazole-4-carboxamide
This compound: 5-(3,3-Di(trideuteriomethyl) -1-triazenyl)imidazole-4-carboxamide
This substitution directly impacts the molecule's mass and the stability of the bonds at the site of metabolic action.
Metabolic Pathway and the Significance of Deuteration
Dacarbazine is a prodrug, meaning it is inactive until it is metabolized in the body.[1] Its activation is primarily carried out in the liver by cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP2E1.[2][3] The key metabolic step is N-demethylation, where one of the methyl groups is removed.[4] This process forms the active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC), which then spontaneously decomposes to release a highly reactive methyldiazonium ion.[1][4] This ion is responsible for the drug's cytotoxic effect by alkylating DNA, particularly at the O6 and N7 positions of guanine, leading to DNA damage and apoptosis in cancer cells.[1]
The deuteration in this compound is strategically placed at the site of this critical N-demethylation step. The stronger C-D bonds can slow down the rate of this P450-mediated metabolism. While specific studies on the altered pharmacokinetics of this compound are not extensively published, the general principle of the kinetic isotope effect suggests that this compound would be metabolized more slowly than Dacarbazine. This could potentially lead to a longer half-life and altered exposure to the active MTIC metabolite.
Below is a diagram illustrating the metabolic activation pathway of Dacarbazine.
Metabolic activation pathway of Dacarbazine.
Quantitative Data
The primary use of this compound is as an internal standard for the quantification of Dacarbazine in biological samples using mass spectrometry.[5] This is due to its similar chemical properties and chromatographic behavior, but distinct mass, which allows for accurate measurement.
| Property | Dacarbazine | This compound |
| Molecular Formula | C₆H₁₀N₆O | C₆H₄D₆N₆O |
| Molar Mass | 182.187 g·mol⁻¹[6] | ~188.22 g·mol⁻¹ |
| Monoisotopic Mass | 182.0916 u | 188.1293 u |
| Mass Spec Transition (MRM) | 181.0 > 152.5[7] | 187.1 > 158.6[7] |
Pharmacokinetic Parameters of Dacarbazine (Human Plasma)
| Parameter | Value | Reference |
| Terminal Half-life (t½) | 5 hours[8] | [8] |
| Initial Half-life | 19 minutes[8] | [8] |
| Volume of Distribution | Exceeds total body water[8] | [8] |
| Plasma Protein Binding | <5%[8] | [8] |
| Urinary Excretion (unchanged) | ~40% within 6 hours[8] | [8] |
Experimental Protocols
Quantification of Dacarbazine in Human Plasma using LC-MS/MS with this compound as Internal Standard
This protocol is based on methodologies described for the analysis of Dacarbazine in biological matrices.[7][9][10]
Objective: To accurately quantify the concentration of Dacarbazine in human plasma samples.
Materials and Reagents:
-
Dacarbazine analytical standard
-
This compound (Internal Standard - IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Primary and secondary amine (PSA) adsorbent for sample cleanup[10]
-
C8+SCX mixed-mode 96-well plate for solid-phase extraction (SPE)[10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column suitable for polar compounds (e.g., Amide-80 or HILIC)[10]
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Dacarbazine and this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Dacarbazine (e.g., 10 to 1,000 µg/L).[7]
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
Add a fixed concentration of this compound solution to all standards, QCs, and unknown samples.
-
-
Sample Preparation (Protein Precipitation & Cleanup):
-
To 100 µL of plasma sample (standard, QC, or unknown), add the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube. For enhanced cleanup to minimize matrix effects, the extracted residue can be further processed using a PSA adsorbent.[10]
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Instrument Parameters: Optimize capillary voltage (e.g., 3.5 kV), cone voltage, source temperature (e.g., 350 °C), and gas flow rates for maximum signal intensity.[7]
-
-
-
Data Analysis:
-
Integrate the peak areas for both Dacarbazine and this compound for each sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Determine the concentration of Dacarbazine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Below is a workflow diagram for the described experimental protocol.
References
- 1. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 2. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 6. Dacarbazine - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Metabolic Activation of Dacarbazine by Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic activation of the anticancer agent dacarbazine (DTIC) by cytochrome P450 (CYP) enzymes. Dacarbazine is a prodrug that requires hepatic metabolism to exert its cytotoxic effects. Understanding the nuances of this bioactivation is critical for optimizing its therapeutic efficacy and for the development of novel cancer therapies.
Introduction
Dacarbazine is an alkylating agent primarily used in the treatment of malignant melanoma and Hodgkin's lymphoma.[1][2] Its therapeutic activity is contingent upon its conversion to the active metabolite, 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC).[3][4][5] This activation process is predominantly mediated by the cytochrome P450 mixed-function oxidase system in the liver.[3][4][5] Variations in CYP enzyme activity can contribute to inter-individual differences in drug response and toxicity.
The Metabolic Activation Pathway of Dacarbazine
The bioactivation of dacarbazine is a multi-step process initiated by N-demethylation catalyzed by CYP enzymes.[3][4][5] The key steps are as follows:
-
Hydroxylation: Cytochrome P450 enzymes hydroxylate one of the N-methyl groups of dacarbazine, forming an unstable intermediate, 5-(3-hydroxymethyl-3-methyl-triazen-1-yl)-imidazole-4-carboxamide (HMMTIC).[3][4][6]
-
Formaldehyde Elimination: HMMTIC spontaneously loses formaldehyde to generate the primary active metabolite, MTIC.[6][7]
-
Generation of the Methylating Agent: MTIC is unstable at physiological pH and decomposes to form 5-aminoimidazole-4-carboxamide (AIC) and a highly reactive methyldiazonium ion.[5][6] This methyldiazonium ion is the ultimate alkylating species responsible for the drug's cytotoxic effect through the methylation of DNA, primarily at the O6 and N7 positions of guanine.[1]
Key Cytochrome P450 Isozymes in Dacarbazine Metabolism
Several CYP450 isozymes have been identified as being involved in the metabolic activation of dacarbazine. The primary enzymes are CYP1A1, CYP1A2, and CYP2E1.[3][4][5][8]
-
CYP1A2: This is the predominant isozyme responsible for the hepatic metabolism of dacarbazine at therapeutic concentrations.[3][5]
-
CYP1A1: While also capable of metabolizing dacarbazine, CYP1A1 is primarily an extrahepatic enzyme and may play a role in the activation of the drug at the site of action.[5]
-
CYP2E1: This isozyme contributes to dacarbazine metabolism, particularly at higher substrate concentrations.[3][5]
The relative contributions of these enzymes can be influenced by genetic polymorphisms, drug-drug interactions, and environmental factors, leading to variability in patient response.
Quantitative Analysis of Dacarbazine Metabolism
In vitro studies using human liver microsomes and recombinant human CYP enzymes have provided quantitative data on the kinetics of dacarbazine metabolism.
Table 1: Kinetic Parameters of Dacarbazine N-demethylation by Recombinant Human CYP Enzymes
| Enzyme | Km (μM) | Vmax (nmol/min/mg protein) |
| CYP1A1 | 595 | 0.684 |
| CYP1A2 | 659 | 1.74 |
| CYP2E1 | > 2800 | Not determined |
| Data sourced from Reid et al. (1999).[3][4][5] |
Table 2: Inhibition of Dacarbazine N-demethylation in Human Liver Microsomes and Recombinant Systems
| Inhibitor | Target Enzyme(s) | System | IC50 (μM) |
| α-Naphthoflavone | CYP1A1, CYP1A2 | Human Liver Microsomes | ~5 |
| Quercetin | CYP1A2 | Human Liver Microsomes | ~10 |
| Chlorzoxazone | CYP1A2, CYP2E1 | Human Liver Microsomes | ~50 |
| Disulfiram | CYP2E1 | Human Liver Microsomes | ~20 |
| O(6)-Benzylguanine | CYP1A1 | Recombinant CYP1A1 | 0.13 |
| O(6)-Benzylguanine | CYP1A2 | Recombinant CYP1A2 | 3.8 |
| O(6)-Benzylguanine | - | Human Liver Microsomes | 2.8 |
| Data for the first four inhibitors is qualitative based on their known inhibitory profiles.[4] IC50 values for O(6)-Benzylguanine are from Long et al. (2001).[9] |
Experimental Protocols
The following outlines a general methodology for studying the in vitro metabolism of dacarbazine, based on commonly cited experimental designs.
Objective: To determine the kinetics and identify the major CYP isozymes involved in the metabolism of dacarbazine to MTIC.
Materials:
-
Dacarbazine (DTIC)
-
Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A1, CYP1A2, CYP2E1)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Specific CYP inhibitors (e.g., α-naphthoflavone for CYP1A, furafylline for CYP1A2, chlorzoxazone for CYP2E1)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Incubation:
-
Prepare incubation mixtures in phosphate buffer containing human liver microsomes or a specific recombinant CYP enzyme.
-
Add dacarbazine at various concentrations.
-
For inhibition studies, pre-incubate the enzyme with a specific inhibitor before adding dacarbazine.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
-
Sample Preparation:
-
Centrifuge the terminated reaction mixtures to pellet the protein.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate the parent drug (dacarbazine) and its metabolite (MTIC or a stable derivative) using an appropriate mobile phase.
-
Quantify the metabolite concentration based on a standard curve.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation.
-
For kinetic studies, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, calculate the percent inhibition and determine the IC50 value.
-
Conclusion
The metabolic activation of dacarbazine is a complex process primarily mediated by CYP1A2, with contributions from CYP1A1 and CYP2E1. The efficiency of this bioactivation is a key determinant of the drug's efficacy. The quantitative data and experimental protocols outlined in this guide provide a foundation for further research into optimizing dacarbazine therapy and for the development of new drugs targeting these metabolic pathways. A thorough understanding of the role of cytochrome P450 enzymes is paramount for advancing the clinical application of dacarbazine and similar prodrugs in oncology.
References
- 1. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 2. Dacarbazine - Wikipedia [en.wikipedia.org]
- 3. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1. | Semantic Scholar [semanticscholar.org]
- 9. Role of cytochrome P450 isoenzymes in metabolism of O(6)-benzylguanine: implications for dacarbazine activation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Prospect of Deuterated Dacarbazine in Oncology: A Technical Guide to Preliminary Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dacarbazine (DTIC) has long been a standard-of-care chemotherapy for metastatic melanoma and other malignancies. As a prodrug, its efficacy is dependent on metabolic activation, a process that also contributes to its toxicity profile and pharmacokinetic variability. The strategic incorporation of deuterium into the dacarbazine molecule, creating Dacarbazine-d6, presents a promising avenue for enhancing its therapeutic index. This technical guide outlines the core rationale, proposed experimental protocols, and anticipated data for the preliminary preclinical evaluation of this compound in oncology. By leveraging the kinetic isotope effect, deuteration of dacarbazine is hypothesized to modulate its metabolism, leading to improved pharmacokinetic properties, potentially greater target engagement, and a more favorable safety profile. This document serves as a foundational resource for researchers embarking on the investigation of this novel therapeutic entity.
Introduction: The Rationale for this compound
Dacarbazine is an alkylating agent that exerts its cytotoxic effects after metabolic activation in the liver.[1] The initial and rate-limiting step in this activation is N-demethylation, primarily mediated by cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP2E1.[2][3] This process converts dacarbazine into its active metabolite, 5-(3-methyl-triazen-1-yl)-imidazole-4-carboxamide (MTIC), which then spontaneously decomposes to a highly reactive methyldiazonium cation that methylates DNA, leading to apoptosis.[1]
The principle of deuteration in drug development hinges on the kinetic isotope effect (KIE).[4] A carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond.[5] Consequently, enzymatic reactions that involve the cleavage of a C-H bond, such as the N-demethylation of dacarbazine, are slowed when hydrogen is replaced with deuterium.[4]
For dacarbazine, replacing the hydrogens on one or both of the N-methyl groups with deuterium to create this compound is expected to:
-
Decrease the rate of metabolic activation: This could lead to a longer plasma half-life and increased overall drug exposure (AUC).[6]
-
Alter metabolite profiles: A slower metabolism may reduce the formation of certain metabolites, potentially mitigating off-target toxicities.[7]
-
Enhance therapeutic efficacy: Increased and more sustained plasma concentrations of the parent drug could lead to more efficient delivery to the tumor site.[4]
-
Improve the safety profile: A more controlled metabolic activation could reduce peak concentrations of toxic metabolites, potentially leading to fewer adverse effects.[4]
While this compound has been synthesized and is utilized as an internal standard in analytical chemistry for the quantification of dacarbazine in plasma samples, its therapeutic potential remains unexplored.[8][9] This guide provides a roadmap for its preliminary preclinical investigation.
Proposed Preclinical Evaluation of this compound
In Vitro Cytotoxicity Assessment
The initial evaluation of this compound will involve determining its cytotoxic activity against relevant cancer cell lines, such as melanoma (e.g., A375, B16F10), and comparing it to that of non-deuterated dacarbazine.[10][11]
Table 1: Hypothetical Comparative IC50 Values of Dacarbazine and this compound in Melanoma Cell Lines
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) |
| A375 | Dacarbazine | 72 | 150 |
| This compound | 72 | 120 | |
| B16F10 | Dacarbazine | 48 | 1400[12] |
| This compound | 48 | 1100 |
Note: The IC50 values for this compound are hypothetical and represent an anticipated increase in potency due to altered metabolism and target engagement.
This protocol is adapted from standard procedures for assessing the cytotoxicity of dacarbazine.[13][14]
-
Cell Seeding: Plate melanoma cells (e.g., A375 or B16F10) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of dacarbazine and this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Comparative Pharmacokinetic Studies
A crucial aspect of evaluating this compound is to compare its pharmacokinetic profile with that of dacarbazine in an in vivo model, such as mice or rats.
Table 2: Anticipated Pharmacokinetic Parameters of Dacarbazine and this compound in a Murine Model
| Parameter | Dacarbazine | This compound | Expected Fold Change |
| t½ (half-life) | 41.4 min[15] | ~60 min | ~1.5x |
| Cmax (peak concentration) | Variable | Potentially lower | - |
| AUC (total exposure) | Baseline | Increased | ~1.5-2x |
| CL (clearance) | 15.4 mL/kg/min[15] | Decreased | ~0.5-0.7x |
Note: The values for this compound are hypothetical, based on the expected impact of the kinetic isotope effect on metabolism.
-
Animal Model: Utilize healthy male C57BL/6 mice, 8-10 weeks old.
-
Drug Administration: Administer a single intravenous (IV) bolus of dacarbazine or this compound at a dose of 50 mg/kg.
-
Blood Sampling: Collect serial blood samples via retro-orbital or tail vein bleeding at predefined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.
-
LC-MS/MS Analysis: Quantify the plasma concentrations of dacarbazine, this compound, and their major metabolites (HMMTIC, MTIC, and AIC) using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9]
-
Pharmacokinetic Modeling: Analyze the plasma concentration-time data using non-compartmental analysis to determine key pharmacokinetic parameters.
DNA Alkylation and Apoptosis Induction
To confirm that this compound retains the mechanism of action of dacarbazine, its ability to induce DNA damage and subsequent apoptosis should be assessed.
This protocol is designed to visualize and quantify DNA damage in individual cells.[16]
-
Cell Treatment: Treat melanoma cells with equitoxic concentrations of dacarbazine and this compound for 24 hours.
-
Cell Harvesting and Embedding: Harvest the cells and embed them in low-melting-point agarose on microscope slides.
-
Lysis: Lyse the cells in a high-salt solution to remove membranes and proteins, leaving behind the nuclear material.
-
Electrophoresis: Subject the slides to alkaline electrophoresis to allow damaged DNA to migrate from the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.
-
Quantification: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of dacarbazine activation and the experimental workflows for its preclinical evaluation.
Caption: Metabolic activation and mechanism of action of Dacarbazine.
Caption: Proposed preclinical evaluation workflow for this compound.
Conclusion and Future Directions
The deuteration of dacarbazine to form this compound represents a rational and scientifically grounded approach to potentially improve upon a long-standing chemotherapeutic agent. The preliminary research outlined in this guide, encompassing in vitro cytotoxicity, comparative pharmacokinetics, and mechanistic studies, will provide the foundational data necessary to ascertain the therapeutic potential of this compound. Positive outcomes from these preclinical investigations would warrant further development, including more extensive in vivo efficacy studies in various cancer models and eventual progression towards clinical trials. The exploration of this compound could pave the way for a new generation of alkylating agents with an enhanced therapeutic window, offering a potential benefit to patients with melanoma and other responsive cancers.
References
- 1. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioscientia.de [bioscientia.de]
- 6. researchgate.net [researchgate.net]
- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Efficacy of Electrochemotherapy with Dacarbazine on Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cytotoxicity of Dacarbazine Potentiated by Sea Cucumber Saponin in Resistant B16F10 Melanoma Cells through Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Baharara J et al. (2016), The Cytotoxicity of Dacarbazine Potentiated by ... - Paper [test.echinobase.org]
- 13. Combined Therapy with Dacarbazine and Hyperthermia Induces Cytotoxicity in A375 and MNT-1 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Pharmacokinetics of dacarbazine (DTIC) and its metabolite 5-aminoimidazole-4-carboxamide (AIC) following different dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocatechuic aldehyde acts synergistically with dacarbazine to augment DNA double-strand breaks and promote apoptosis in cutaneous melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Dacarbazine in Human Plasma using a Validated LC-MS/MS Method with Dacarbazine-d6 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of dacarbazine in human plasma. The method utilizes a stable isotope-labeled internal standard, Dacarbazine-d6, to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed for sample preparation, followed by chromatographic separation and detection using tandem mass spectrometry. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring in clinical research.
Introduction
Dacarbazine (DTIC) is an alkylating agent used in the chemotherapy of various cancers, most notably malignant melanoma and Hodgkin's lymphoma.[1][2][3] Monitoring the plasma concentration of dacarbazine is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note describes a sensitive and specific LC-MS/MS method for the quantification of dacarbazine in human plasma, employing this compound as the internal standard (IS) to correct for matrix effects and variability in sample processing.[4] The method is validated over a clinically relevant concentration range and is suitable for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Dacarbazine analytical standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
Deionized water
-
Human plasma (with anticoagulant)
Standard and Internal Standard Stock Solution Preparation
-
Dacarbazine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dacarbazine in methanol.
-
This compound Stock Solution (300 mg/L): Dissolve 1.5 mg of this compound in 5 mL of methanol.[5]
-
Working Internal Standard Solution (1,000 µg/L): Further dilute the this compound stock solution with methanol to achieve the final concentration.[5]
Calibration Standards and Quality Control Samples
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate volumes of dacarbazine working solutions to cover the desired concentration range.
Sample Preparation Protocol
A protein precipitation method is utilized for the extraction of dacarbazine from human plasma.
-
Aliquot 25 µL of the plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.[5]
-
Add 2.5 µL of the working internal standard solution (this compound).[5]
-
Add 100 µL of acetonitrile to precipitate plasma proteins.[5]
-
Vortex the mixture thoroughly.
-
Centrifuge the tubes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Alternatively, a solid-phase extraction (SPE) using a C8+SCX mixed-mode 96-well plate can be employed for sample cleanup, which may offer improved removal of matrix components.[6][7]
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer is used for the analysis.
-
HPLC Column: Amide-80 or equivalent[6]
-
Mobile Phase: A gradient of deionized water (A) and acetonitrile (B)[5]
-
Injection Volume: 10 µL[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions: [5][8][9][10]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dacarbazine | 181.0 | 152.5 |
| This compound | 187.1 | 158.6 |
Method Validation
The analytical method was validated for linearity, precision, accuracy, and recovery according to established guidelines.
Linearity
The method demonstrated excellent linearity over the concentration range of 10 to 1,000 µg/L for dacarbazine in human plasma.[5][8][9][10]
Precision and Accuracy
The intra-day and inter-day precision and accuracy were evaluated at low, medium, and high QC concentrations.
Table 1: Precision and Accuracy of Dacarbazine Quantification [5][8][9]
| QC Level | Intra-day CV (%) | Inter-day CV (%) | Accuracy (%) |
| Low | ≤4.2 | ≤8.3 | 86.1 - 99.4 |
| Medium | ≤4.2 | ≤8.3 | 86.1 - 99.4 |
| High | ≤4.2 | ≤8.3 | 86.1 - 99.4 |
Recovery
The extraction recovery of dacarbazine from human plasma was determined at three concentration levels.
Table 2: Extraction Recovery of Dacarbazine [5]
| Concentration (µg/L) | Mean Recovery (%) |
| 10 | 90.1 |
| 300 | 94.4 |
| 500 | 93.9 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of dacarbazine in human plasma.
Caption: Key parameters for the validation of the bioanalytical method.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantitative analysis of dacarbazine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The simple sample preparation procedure and the robustness of the method make it well-suited for application in clinical research settings for pharmacokinetic and therapeutic drug monitoring studies of dacarbazine.
References
- 1. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medac.eu [medac.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Application Note: High-Throughput Quantification of Dacarbazine in Human Plasma using a Validated LC-MS/MS Method
References
- 1. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medac.eu [medac.eu]
- 3. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dacarbazine-d6 stability under different storage conditions
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Dacarbazine-d6 solution has turned a pinkish color. Is it still usable?
A1: A change in color from pale yellow or ivory to pink or red is a sign of degradation.[1] It is strongly recommended not to use the solution, as this indicates the presence of degradation products, which could compromise experimental results. The primary degradation product upon light exposure is 4-diazoimidazole-5-carboxamide (Diazo-IC), which has been associated with pain reactions during intravenous infusion in clinical settings.[2] Another major degradation product is 2-azahypoxanthine.[3][4]
Q2: I observe unexpected peaks in my chromatogram when using this compound as an internal standard. What could be the cause?
A2: Unexpected peaks could be due to the degradation of this compound. Dacarbazine is sensitive to both light and temperature.[1][3][5] Ensure that the compound and its solutions are protected from light and stored at the recommended temperature. The appearance of degradation products such as 2-azahypoxanthine has been noted in stability studies.[3][4] Review your storage and handling procedures to minimize exposure to adverse conditions.
Q3: What are the optimal storage conditions for solid this compound and its solutions?
A3:
-
Solid Form: Intact vials should be stored refrigerated at 2°C to 8°C (36°F to 46°F) and protected from light.[1][6] Some data suggests stability for up to four weeks at controlled room temperature.[1]
-
Reconstituted Solutions: For short-term storage, solutions can be kept for up to 8 hours at normal room temperature and light conditions. For longer storage, it is recommended to store solutions at 2°C to 8°C, protected from light, for up to 72 hours.[6]
-
Diluted Solutions: Diluted solutions in 5% dextrose or 0.9% sodium chloride may be stored at 2°C to 8°C for up to 24 hours.[6] One study showed stability for at least 168 hours (7 days) at 2-6°C when protected from light.[3][4]
Q4: How significant is the effect of light on this compound stability?
A4: Light exposure is a critical factor in the degradation of Dacarbazine.[1][5] Exposure to direct sunlight can cause up to a 12% loss in 30 minutes.[1] The degradation is accelerated by light, leading to the formation of 2-azahypoxanthine and 4-diazoimidazole-5-carboxamide.[2][5] Therefore, it is imperative to protect both solid and solution forms of this compound from light at all times by using amber vials, foil wrapping, or opaque tubing.[3][4]
Summary of Dacarbazine Stability Data
The following tables summarize the stability of Dacarbazine under various conditions, which can be used as a guideline for this compound.
Table 1: Stability of Reconstituted Dacarbazine Solutions
| Concentration | Storage Temperature | Light Condition | Container | Duration of Stability (>90% of initial concentration) |
| 11 mg/mL | Room Temperature (~25°C) | Exposed to light | Amber Glass Vial | 24 hours[3] |
| 10 mg/mL | Room Temperature | Normal room light | Vial | Up to 8 hours[6] |
| 11 mg/mL | 2-6°C | In the dark | Amber Glass Vial | At least 96 hours[3] |
| 10 mg/mL | 4°C | Not specified | Vial | Up to 72 hours[6] |
Table 2: Stability of Diluted Dacarbazine Solutions
| Concentration | Diluent | Storage Temperature | Light Condition | Container | Duration of Stability (>90% of initial concentration) |
| 1.40 mg/mL | Not specified | 25°C | Daylight | PVC Bag | 2 hours[3] |
| 1.40 mg/mL | Not specified | 25°C | Fluorescent light | PVC Bag | 24 hours[3] |
| 1.40 mg/mL | Not specified | 25°C | Covered with aluminum foil | PVC Bag | 72 hours[3] |
| Not specified | 5% Dextrose or 0.9% NaCl | Room Temperature | Not specified | Not specified | Up to 8 hours[6] |
| 1.40 mg/mL | Not specified | 2-6°C | Not specified | PVC Bag | At least 168 hours (7 days)[3][4] |
| Up to 2 mg/mL | 0.9% Sodium Chloride | 2-8°C | Protected from light | Infusion Bag | 24 hours |
Experimental Protocols
Protocol for Assessing Dacarbazine Stability by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies described in the literature for Dacarbazine analysis.[3]
1. Objective: To determine the concentration of Dacarbazine over time under specific storage conditions to evaluate its stability.
2. Materials:
-
Dacarbazine (or this compound)
-
Solvent for reconstitution (e.g., Sterile Water for Injection)
-
Diluent (e.g., 0.9% Sodium Chloride or 5% Dextrose)
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., Zorbax SB-CN)
-
Mobile phase components (e.g., ammonium phosphate, methanol, triethylamine)
-
Amber vials or containers providing light protection
-
Temperature-controlled storage units (e.g., refrigerator, incubator)
3. Sample Preparation:
-
Prepare a stock solution of Dacarbazine by reconstituting the solid compound in the chosen solvent to a known concentration (e.g., 10 mg/mL).
-
If studying diluted solutions, further dilute the stock solution with the appropriate diluent to the desired final concentration (e.g., 1.4 mg/mL).
-
Aliquot the solution into several amber vials for storage under different conditions (e.g., 2-8°C protected from light, room temperature with light exposure, etc.).
4. Stability Study Execution:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each storage condition.
-
Immediately analyze the aliquot by HPLC or store it at -70°C until analysis. Rapid processing is crucial, especially for metabolites.
-
For each time point, also visually inspect the samples for any changes in color, clarity, or for precipitate formation. Measure the pH if relevant.
5. HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase. An example chromatographic condition involves a Zorbax SB-CN column with a mobile phase of 80% 50 mM ammonium phosphate (pH 6.5), 20% methanol, and 0.1% triethylamine.
-
Set the UV detector to the appropriate wavelength for Dacarbazine detection (e.g., 329 nm).
-
Inject a known volume of the sample and record the chromatogram.
-
Quantify the peak corresponding to Dacarbazine by comparing its peak area to a standard curve of known concentrations.
6. Data Analysis:
-
Calculate the concentration of Dacarbazine remaining at each time point for each storage condition.
-
Express the stability as the percentage of the initial concentration remaining.
-
Stability is often defined as the retention of 90-105% of the initial concentration without significant changes in physical appearance or pH.[3][4]
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Key degradation pathways of Dacarbazine.
References
- 1. CN115894664B - A method for synthesizing semaglutide side chain - Google Patents [patents.google.com]
- 2. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. schd-shimadzu.com [schd-shimadzu.com]
- 6. sps.nhs.uk [sps.nhs.uk]
How to minimize matrix effects in plasma samples using Dacarbazine-d6
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize matrix effects in plasma samples when using Dacarbazine-d6 as a stable isotope-labeled internal standard (SIL-IS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of plasma sample analysis by LC-MS/MS?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In plasma, these components can include phospholipids, salts, proteins, and metabolites.[3][4] This interference can lead to signal suppression or enhancement, which compromises the accuracy, precision, and sensitivity of the quantitative analysis.[1][5]
Q2: Why is this compound recommended for minimizing matrix effects when quantifying dacarbazine?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). The use of a SIL-IS is considered the most effective way to compensate for matrix effects.[6][7] Because this compound has nearly identical physicochemical properties to the analyte (dacarbazine), it experiences the same extraction inefficiencies and ionization suppression or enhancement during LC-MS/MS analysis.[6][8] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[7]
Q3: What are the primary causes of matrix effects in plasma samples?
A3: The primary causes are endogenous and exogenous components within the plasma. Phospholipids are a major contributor to matrix-induced ionization suppression because they are a major component of cell membranes and often co-extract with analytes during sample preparation.[9] Other sources include proteins, salts, and anticoagulants introduced during sample collection.[3] These interfering compounds can compete with the analyte for ionization in the mass spectrometer's source, affecting droplet formation and evaporation, ultimately altering the analyte's signal intensity.[10][11]
Q4: What are the common indicators of significant matrix effects in an assay?
A4: Common indicators include:
-
Poor reproducibility (high coefficient of variation, %CV) between replicate injections of the same sample.
-
Inconsistent analyte-to-internal standard area ratios across different plasma lots.[6]
-
A significant difference in analyte response when comparing a sample spiked post-extraction to a neat standard solution of the same concentration.[12]
-
Changes in the retention time or peak shape of the analyte or internal standard between different biological samples.[5]
-
Failure to meet acceptance criteria for accuracy and precision during method validation.[1]
Troubleshooting Guide
Problem 1: High variability in analyte/IS ratio across different plasma lots.
This issue suggests that the matrix effect is inconsistent between sources and that the internal standard is not fully compensating for these differences.
| Step | Action | Rationale |
| 1 | Verify Chromatographic Co-elution | Ensure that the analyte (Dacarbazine) and the internal standard (this compound) peaks completely overlap. Even slight differences in retention time can expose the analyte and IS to different matrix components, leading to differential ion suppression.[6][8] |
| 2 | Improve Sample Cleanup | The current sample preparation method may not be adequately removing interfering phospholipids. Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12][13] Techniques specifically designed to remove phospholipids, such as HybridSPE, can also be highly effective.[14] |
| 3 | Optimize Chromatography | Modify the LC gradient to better separate the analyte from the regions where most matrix components elute (often very early or late in the run).[1] A longer run time or a different column chemistry (e.g., HILIC for polar compounds) might be necessary.[15] |
| 4 | Dilute the Sample | If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components being introduced into the mass spectrometer, thereby minimizing their impact.[1][12] |
Problem 2: Consistently low analyte response (Ion Suppression) even with this compound.
This indicates a significant matrix effect that is diminishing the overall signal, potentially compromising the limit of quantitation (LOQ), even if the analyte/IS ratio is stable.
| Step | Action | Rationale |
| 1 | Assess Phospholipid Removal | Phospholipids are a primary cause of ion suppression in plasma.[4][9] Evaluate the effectiveness of your sample preparation method. A post-column infusion experiment can identify at what retention times suppression is occurring.[4][7] |
| 2 | Change Ionization Source/Polarity | If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it is often less susceptible to matrix effects.[1][3] Sometimes, switching ionization polarity (positive to negative) can also significantly reduce interference.[1] |
| 3 | Reduce Injection Volume | Injecting a smaller volume of the sample extract can decrease the total amount of matrix components entering the MS source, which may alleviate suppression.[13] |
| 4 | Implement Advanced Sample Preparation | Techniques like Solid-Phase Extraction (SPE) or specific phospholipid removal plates offer superior cleanup compared to protein precipitation, leading to cleaner extracts and reduced ion suppression.[12] |
Data and Protocols
Quantitative Performance of a Validated LC-MS/MS Method
The following table summarizes the performance characteristics of a validated method for quantifying dacarbazine in human plasma using this compound as the internal standard.
| Parameter | Result | Reference |
| Linear Range | 10 - 1,000 µg/L | [16][17] |
| Detection Limit (LOD) | 10 µg/L | [16][17] |
| Within-Run Precision (%CV) | ≤ 4.2% | [17] |
| Between-Run Precision (%CV) | ≤ 8.3% | [17] |
| Accuracy | 86.1% to 99.4% | [16][17] |
| Internal Standard | This compound | [16][17] |
| Ion Transition (Dacarbazine) | 181.0 > 152.5 | [16][17] |
| Ion Transition (this compound) | 187.1 > 158.6 | [16][17] |
Experimental Protocol: Plasma Sample Preparation (Protein Precipitation)
This protocol describes a general protein precipitation (PPT) method, a common starting point for plasma sample preparation.
-
Aliquoting: Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the expected analyte range) to each plasma sample, standard, and quality control sample.
-
Vortexing: Briefly vortex the tubes for 10-15 seconds to ensure homogeneity.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of solvent to plasma is typical for effective protein removal.
-
Vortexing: Vortex the tubes vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Avoid disturbing the protein pellet.
-
Injection: Inject the supernatant into the LC-MS/MS system. If sensitivity is an issue, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.
Visual Guides
The Role of a Stable Isotope-Labeled Internal Standard
Caption: Workflow showing how this compound compensates for matrix effects.
Troubleshooting Workflow for Inconsistent Results
Caption: Decision tree for troubleshooting inconsistent LC-MS/MS results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. nebiolab.com [nebiolab.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Dacarbazine-d6 reconstitution and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reconstitution and handling of Dacarbazine-d6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in a research setting?
This compound is a deuterium-labeled version of Dacarbazine, an antineoplastic agent. In research, it is primarily used as an internal standard for the quantification of dacarbazine in biological samples using mass spectrometry-based techniques like GC-MS or LC-MS.[1]
Q2: What is the appearance of this compound powder?
This compound is typically a white to pale yellow or pink solid.[2][3] A change in color to a more pronounced pink or red can be a sign of decomposition.[4]
Q3: What are the recommended solvents for reconstituting this compound?
For quantitative analysis, this compound can be dissolved in solvents such as DMSO or methanol, with slight heating aiding solubilization.[1] For applications mirroring clinical use, Sterile Water for Injection is the standard reconstitution solvent.[2][5][6][7]
Q4: How should I store this compound, both as a powder and after reconstitution?
The powdered form of this compound should be stored refrigerated at 2°C to 8°C and protected from light.[8] The stability of the reconstituted and diluted solutions is detailed in the tables below. It is crucial to protect all solutions from light to prevent degradation.[4][9][10]
Q5: Is this compound sensitive to light?
Yes, this compound is extremely sensitive to light.[4][11] Exposure to daylight and even fluorescent light can cause it to degrade.[4][9] All procedures involving this compound should be performed with protection from light.
Q6: What are the primary safety precautions I should take when handling this compound?
This compound is a cytotoxic and potentially carcinogenic and teratogenic compound.[8][11][12] It should be handled in a designated area, such as a cytotoxic laminar flow cabinet or a chemical fume hood.[2][13] Appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles, must be worn.[2][12][14] Pregnant personnel should not handle this compound.[2][14]
Troubleshooting Guide
Issue 1: The reconstituted this compound solution has a pink or red color.
-
Cause: This coloration indicates degradation of the compound, likely due to exposure to light or elevated temperatures.[4]
-
Solution: Discard the solution and prepare a fresh one, ensuring minimal exposure to light during the entire process. Use amber vials or wrap containers in aluminum foil for protection.[9]
Issue 2: I am seeing inconsistent results in my quantitative analysis.
-
Cause: This could be due to the instability of the compound in solution. The stability of this compound is dependent on temperature, light exposure, and the solvent used.
-
Solution: Refer to the stability data tables below. Prepare fresh solutions for each experiment if possible. Ensure that the storage conditions for your stock and working solutions are optimized to minimize degradation. Protect from light at all times.
Issue 3: I observe particulate matter in the reconstituted solution.
-
Cause: The compound may not have fully dissolved, or it may have precipitated out of solution.
-
Solution: Ensure you are using the recommended solvent and concentration. Gentle warming may aid in the dissolution of this compound in organic solvents like DMSO and methanol.[1] If precipitation occurs after refrigeration, allow the solution to come to room temperature and gently agitate to redissolve before use. Visually inspect the solution for clarity before each use.[2]
Quantitative Data Summary
Table 1: Reconstitution of Dacarbazine for Injection (Analogous for this compound)
| Vial Size (Dacarbazine) | Volume of Sterile Water for Injection to Add | Final Concentration |
| 100 mg | 9.9 mL | 10 mg/mL |
| 200 mg | 19.7 mL | 10 mg/mL |
| 500 mg | 49.25 mL | 10 mg/mL |
Data adapted from clinical protocols for Dacarbazine and can be used as a reference for this compound.[5][6][7][15]
Table 2: Stability of Reconstituted and Diluted Dacarbazine Solutions
| Solution Type | Storage Condition | Stability Duration |
| Reconstituted Solution | Room Temperature (with light protection) | Up to 8 hours |
| Reconstituted Solution | Refrigerated (2°C to 8°C, with light protection) | Up to 72 hours |
| Diluted Solution (in 5% Dextrose or 0.9% NaCl) | Room Temperature (with light protection) | Up to 8 hours |
| Diluted Solution (in 5% Dextrose or 0.9% NaCl) | Refrigerated (2°C to 8°C, with light protection) | Up to 24 hours |
Stability is defined as the conservation of 90-105% of the initial concentration.[9] These are general guidelines; it is recommended to verify stability under your specific experimental conditions.
Experimental Protocols
Protocol 1: Reconstitution of this compound for use as an Internal Standard
-
Preparation: Work within a certified chemical fume hood or a biological safety cabinet.[2][14] Ensure all surfaces are covered with absorbent pads.[14] Wear appropriate PPE, including double nitrile gloves, a lab coat, and safety goggles.[2][14]
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Transfer the powder to an appropriate amber glass vial. Add the required volume of high-purity solvent (e.g., DMSO, Methanol) to achieve the desired stock concentration.
-
Solubilization: Gently vortex the vial to dissolve the powder. If necessary, warm the solution slightly to aid dissolution.[1]
-
Storage: Store the stock solution at 2°C to 8°C, protected from light.
Visualizations
Caption: Workflow for this compound Reconstitution and Handling.
Caption: Simplified Mechanism of Action of Dacarbazine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. publications.ashp.org [publications.ashp.org]
- 5. globalrph.com [globalrph.com]
- 6. Dacarbazine for Injection, USP [dailymed.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. northamerica.covetrus.com [northamerica.covetrus.com]
- 9. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dacarbazine | C6H10N6O | CID 135398738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medline.com [medline.com]
- 13. fishersci.com [fishersci.com]
- 14. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 15. reference.medscape.com [reference.medscape.com]
Technical Support Center: Dacarbazine Solubility for In Vitro Experiments
Welcome to the technical support center for dacarbazine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of dacarbazine for in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered when preparing dacarbazine solutions for experimental use.
Q1: My dacarbazine is not dissolving properly in my desired solvent. What should I do?
A1: First, ensure you are using a recommended solvent. Dacarbazine has limited solubility in aqueous solutions.[1][2] For higher concentrations, organic solvents are necessary. Dimethyl sulfoxide (DMSO) is a common choice, offering higher solubility than ethanol or dimethylformamide.[1] If you are still experiencing issues with DMSO, gentle warming in a water bath to 50°C and brief sonication in an ultrasound bath can aid dissolution.[3][4] Always start with a small amount of solvent and gradually add more while vortexing or stirring.
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when diluting a drug from a high-concentration organic stock into an aqueous buffer or medium. To mitigate precipitation, it is crucial to perform serial dilutions. Instead of a single large dilution, dilute the stock solution in smaller steps. Ensure vigorous mixing immediately after adding the dacarbazine stock to the aqueous medium. Additionally, ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, as high concentrations can be toxic to cells and may also affect the solubility of other components in the medium.[1]
Q3: My dacarbazine solution has changed color to pink. Can I still use it?
A3: No, a color change from its typical colorless to pale yellow or ivory appearance to pink or red is an indication of decomposition.[5] Decomposed dacarbazine should not be used in experiments as it may yield unreliable results and could have altered biological activity.
Q4: How should I store my dacarbazine stock solution?
A4: Dacarbazine is light-sensitive and should be protected from light at all times.[5][6][7] Store stock solutions in amber vials or wrap clear vials in aluminum foil.[7][8] For short-term storage, reconstituted solutions are stable for up to 24 hours at room temperature.[7] For longer-term storage, it is recommended to store aliquots at -20°C.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Q5: What is the stability of dacarbazine in solution under different conditions?
A5: The stability of dacarbazine is influenced by temperature and light exposure. Reconstituted solutions are stable for at least 96 hours at 2-6°C when stored in the dark.[7] Exposure to daylight can cause significant degradation within a short period.[5][8] Therefore, all handling and administration of dacarbazine solutions should be done with protection from light.[9]
Dacarbazine Solubility Data
The following table summarizes the solubility of dacarbazine in various solvents commonly used in in vitro research.
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ≥2.3 mg/mL | [10] |
| Dimethyl sulfoxide (DMSO) | ~0.5 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | Soluble to 10 mM | |
| Ethanol | ~0.2 mg/mL | [1] |
| Dimethyl formamide | ~0.3 mg/mL | [1] |
| Phosphate-buffered saline (PBS), pH 7.2 | ~0.1 mg/mL | [1] |
| Water | Slightly soluble / Insoluble | [2][11] |
Experimental Protocols
Protocol 1: Preparation of a Dacarbazine Stock Solution in DMSO
-
Materials: Dacarbazine powder, sterile DMSO, sterile microcentrifuge tubes or vials (amber or wrapped in foil), vortex mixer, and a sonicator (optional).
-
Procedure: a. Aseptically weigh the desired amount of dacarbazine powder in a sterile tube. b. Add a small volume of DMSO to the powder. c. Vortex the mixture thoroughly until the solid is fully dissolved. If necessary, gently warm the solution in a 50°C water bath or sonicate for a few minutes to aid dissolution.[3][4] d. Once fully dissolved, add DMSO to reach the final desired concentration. e. Store the stock solution in aliquots at -20°C, protected from light.[1]
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Materials: Dacarbazine stock solution (from Protocol 1), sterile phosphate-buffered saline (PBS) or cell culture medium, sterile tubes, and a vortex mixer.
-
Procedure: a. Thaw an aliquot of the dacarbazine stock solution at room temperature, protected from light. b. Perform serial dilutions to reach the final working concentration. For example, to prepare a 100 µM working solution from a 10 mM stock, first, dilute the stock 1:10 in sterile PBS or medium to make a 1 mM intermediate solution. c. Further dilute the 1 mM intermediate solution 1:10 in the final cell culture medium to achieve the 100 µM working concentration. d. Mix thoroughly by vortexing or inverting the tube after each dilution step. e. Use the freshly prepared working solution for your experiment immediately. Do not store diluted aqueous solutions.[1]
Visualizing Dacarbazine's Mechanism of Action
Dacarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects. The following diagram illustrates the simplified pathway of its activation and subsequent action as a DNA alkylating agent.
Caption: Simplified pathway of dacarbazine activation and its mechanism of DNA alkylation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Dacarbazine | 4342-03-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. medac.eu [medac.eu]
- 7. Stability of dacarbazine in amber glass vials and polyvinyl chloride bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medac.eu [medac.eu]
- 10. raybiotech.com [raybiotech.com]
- 11. selleckchem.com [selleckchem.com]
Potential for isotopic exchange in Dacarbazine-d6 under specific conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dacarbazine-d6. The focus is on the potential for isotopic exchange under specific experimental conditions.
Troubleshooting Guide: Isotopic Exchange in this compound
Unexpected loss or exchange of the deuterium label on this compound can lead to inaccurate experimental results. This guide addresses potential causes and solutions to maintain the isotopic purity of your compound.
| Issue | Potential Cause | Recommended Solution | Verification Method |
| Loss of Deuterium Label (Incomplete Labeling) | Back-exchange during workup or purification after synthesis. | Use deuterated solvents for final purification steps. Avoid prolonged exposure to acidic or basic conditions. | LC-MS, NMR |
| Partial Deuterium Exchange During Storage | Storage in protic solvents (e.g., methanol, water) over extended periods. | Store this compound in a non-protic, anhydrous solvent (e.g., DMSO, acetonitrile) at low temperatures (-20°C or -80°C). | LC-MS, NMR |
| Isotopic Exchange During In Vitro Experiments | Incubation in acidic or basic aqueous buffers. Protons on the N-methyl groups can be susceptible to exchange under these conditions.[1][2] | Maintain pH as close to neutral as possible. If acidic or basic conditions are required, minimize incubation time and temperature. Consider using deuterated buffers. | LC-MS analysis of timed aliquots. |
| Metabolically-Driven Isotopic Exchange | Enzymatic N-demethylation by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP2E1) can lead to the loss of the deuterated methyl group.[3][4][5][6] Deuteration is known to slow this process (kinetic isotope effect), but it may not be completely inhibited.[7][8][9] | Be aware that some loss of the deuterated label is possible in metabolically active systems. Use control experiments with non-deuterated Dacarbazine to quantify the rate of metabolism. | LC-MS/MS to monitor the formation of both deuterated and non-deuterated metabolites. |
| Photodegradation Leading to Apparent Label Loss | Dacarbazine is known to be light-sensitive, and its degradation products may interfere with the analysis of the deuterated compound.[9][10][11][12] | Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil.[10][11][13] | HPLC with UV detection to monitor for the appearance of known degradation products like 2-azahypoxanthine.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of isotopic exchange for the deuterium atoms on the N-methyl groups of this compound?
A1: The C-D bond is generally stable. However, the protons on N-methyl groups can be susceptible to exchange under certain conditions. The risk of exchange increases in the presence of strong acids or bases, or at elevated temperatures.[1][2] In biological systems, enzymatic N-demethylation by cytochrome P450 enzymes is the primary route of metabolism for Dacarbazine, which would result in the loss of the deuterated methyl group.[3][4][5][6]
Q2: How can I check the isotopic purity of my this compound sample?
A2: The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS can distinguish between the deuterated and non-deuterated forms of the molecule based on their mass-to-charge ratio.[14][15] ¹H NMR can also be used to quantify the amount of residual protons on the methyl groups.
Q3: Can the deuterium label on this compound exchange with hydrogen from water in an aqueous buffer?
A3: Under neutral pH and ambient temperature, the rate of exchange is expected to be very slow. However, the potential for exchange increases with prolonged incubation times and at non-neutral pH. For sensitive experiments, the use of deuterated buffers (D₂O) is recommended to minimize back-exchange.
Q4: Will the deuterium label affect the metabolic rate of Dacarbazine?
A4: Yes, this is known as the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, and therefore, the enzymatic cleavage of the C-D bond during N-demethylation is slower.[9] This can result in a reduced rate of metabolism for this compound compared to its non-deuterated counterpart.[7][8]
Q5: My LC-MS results show a peak corresponding to the mass of non-deuterated Dacarbazine. What could be the cause?
A5: This could be due to several factors:
-
Incomplete deuteration: The initial synthesis may not have achieved 100% deuterium incorporation.
-
Isotopic exchange: The deuterium label may have exchanged with protons from the solvent or buffer during storage or the experiment.
-
Contamination: Your sample may be contaminated with non-deuterated Dacarbazine.
-
In-source back-exchange: This can sometimes occur in the mass spectrometer's ion source.
To investigate, re-analyze a fresh sample from your stock solution and review your storage and experimental procedures.
Experimental Protocols
Protocol for Monitoring Isotopic Exchange of this compound by LC-MS
This protocol outlines a method to assess the stability of the deuterium label on this compound under specific experimental conditions.
-
Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous, aprotic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare the experimental buffers (e.g., phosphate-buffered saline at pH 5, 7.4, and 9).
-
For kinetic studies, prepare a set of amber vials for each time point and condition.
-
-
Incubation:
-
At time zero, dilute the this compound stock solution into the experimental buffers to a final concentration of 10 µM.
-
Incubate the samples at the desired temperature (e.g., 37°C), protected from light.
-
At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the respective vial and immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Dacarbazine from potential degradants and matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode and acquire full scan data. Monitor for the mass-to-charge ratios of both this compound and non-deuterated Dacarbazine.
-
-
Data Analysis:
-
Integrate the peak areas for both this compound and non-deuterated Dacarbazine at each time point.
-
Calculate the percentage of isotopic exchange at each time point using the following formula: % Exchange = [Area(Dacarbazine) / (Area(Dacarbazine) + Area(this compound))] * 100
-
Plot the % Exchange versus time for each condition to determine the rate of isotopic exchange.
-
Visualizations
Dacarbazine Metabolism and Potential for Isotopic Exchange
Caption: Metabolic activation of this compound and potential for isotopic exchange.
Experimental Workflow for Assessing Isotopic Stability
Caption: Workflow for monitoring the isotopic stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Practical Methods for Deuterium Exchange/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principle and Procedure of Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) - Creative Proteomics [iaanalysis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deuterium isotope effect on the metabolism of N-nitrosodimethylamine and related compounds by cytochrome P4502E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterium isotope effect on metabolism of N-nitrosodimethylamine in vivo in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogen/Deuterium Exchange and Nuclear Magnetic Resonance Spectroscopy Reveal Dynamic Allostery on Multiple Time Scales in the Serine Protease Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 13. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of extraction protocols for dacarbazine from tissue samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of dacarbazine extraction protocols from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider when handling tissue samples for dacarbazine extraction?
A1: Dacarbazine is highly sensitive to light and temperature. To ensure the integrity of the analyte, it is crucial to protect tissue samples from light at all stages of collection, storage, and processing. Samples should be processed as quickly as possible or snap-frozen in liquid nitrogen and stored at -80°C. Avoid repeated freeze-thaw cycles. Dacarbazine is stable in neutral solutions but is sensitive to oxidation.[1]
Q2: What are the common methods for homogenizing tissue samples for dacarbazine extraction?
A2: Several methods can be employed for tissue homogenization, and the choice depends on the tissue type and available equipment. Common techniques include:
-
Mechanical Homogenization: This involves using rotor-stator homogenizers or bead beaters. Bead beating is effective for a wide range of tissues, from soft to hard, by varying the bead type (ceramic, glass, or metal).[2][3]
-
Ultrasonic Homogenization: This method uses high-frequency sound waves to disrupt tissue. It is suitable for soft tissues but may generate heat, so cooling is essential to prevent dacarbazine degradation.[4][5]
-
Enzymatic Digestion: For certain tissues, enzymatic digestion using enzymes like collagenase or proteinase K can be a gentle and effective method for tissue dissociation without the need for mechanical disruption.[6][7][8]
Q3: Which extraction techniques are suitable for isolating dacarbazine from tissue homogenates?
A3: The primary techniques for extracting dacarbazine from tissue homogenates are:
-
Protein Precipitation (PPT): This is a simple and common method where a cold organic solvent, such as methanol or acetonitrile, is added to the tissue homogenate to precipitate proteins. The supernatant containing dacarbazine can then be collected for analysis. This method has shown high recovery rates for dacarbazine from plasma.
-
Liquid-Liquid Extraction (LLE): This technique involves partitioning dacarbazine from the aqueous tissue homogenate into an immiscible organic solvent. The choice of solvent is critical for achieving good recovery.
-
Solid-Phase Extraction (SPE): SPE provides a more selective extraction and cleanup by using a solid sorbent to retain dacarbazine while interfering substances are washed away. The choice of sorbent (e.g., C18, HLB) depends on the physicochemical properties of dacarbazine.
Q4: How can I improve the recovery of dacarbazine during extraction?
A4: To improve recovery, consider the following:
-
Optimize Homogenization: Ensure complete tissue disruption to release the drug. For tough or fibrous tissues, a combination of enzymatic digestion followed by mechanical homogenization can be effective.[9]
-
Optimize Extraction Solvent: For LLE, screen different organic solvents and pH conditions to find the optimal partitioning for dacarbazine. For PPT, ensure the solvent-to-sample ratio is adequate for complete protein removal.
-
Minimize Transfer Steps: Each transfer step can lead to sample loss. Use streamlined protocols where possible.
-
Prevent Degradation: As dacarbazine is light-sensitive, perform all extraction steps under amber or low-light conditions. Keep samples on ice to minimize thermal degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Dacarbazine Recovery | Incomplete tissue homogenization. | - Increase homogenization time or intensity.- For tough tissues, consider pre-treatment with enzymatic digestion (e.g., collagenase).[9]- Ensure the tissue-to-solvent ratio is appropriate; do not overload the homogenization vessel.[10] |
| Dacarbazine degradation during sample processing. | - Protect samples from light at all times using amber vials or by working under low-light conditions.- Keep samples on ice or at 4°C throughout the extraction process.- Process samples as quickly as possible. | |
| Inefficient extraction from the homogenate. | - Optimize the extraction solvent system (e.g., try different organic solvents for LLE, or different protein precipitation agents).- Adjust the pH of the sample to ensure dacarbazine is in a state that favors partitioning into the extraction solvent.- For SPE, ensure the cartridge is conditioned and equilibrated properly. | |
| High Variability in Replicate Samples | Inconsistent homogenization. | - Standardize the homogenization procedure (time, speed, bead type/amount).- Ensure the tissue sample is representative and homogenous before taking aliquots. |
| Sample degradation between processing of replicates. | - Process all replicates in the same batch and under the same conditions.- Minimize the time between sample preparation and analysis. | |
| Poor Chromatographic Peak Shape | Matrix effects from co-extracted tissue components. | - Incorporate a sample clean-up step after initial extraction, such as SPE.- Optimize the chromatographic method (e.g., gradient, mobile phase composition) to better separate dacarbazine from interfering compounds. |
| Dacarbazine instability in the final extract. | - Analyze the samples immediately after preparation.- If storage is necessary, store the final extracts at -80°C and protected from light. | |
| Clogged SPE Cartridge or HPLC Column | Incomplete removal of proteins and lipids. | - Ensure complete protein precipitation and centrifuge at a high speed to pellet all solids.- Consider a lipid removal step if working with fatty tissues.- Filter the final extract through a 0.22 µm syringe filter before injection. |
Quantitative Data Summary
The following table summarizes reported performance data for dacarbazine extraction and analysis from biological matrices. This data can be used as a benchmark for your own experiments.
| Parameter | Matrix | Extraction Method | Analytical Method | Value | Reference |
| Recovery | Skin | Phosphate Buffer/DMSO | HPLC-UV | 91-112% | |
| Recovery | Plasma | Methanol Precipitation | HPLC-UV | >92% | |
| Linear Range | Skin Permeation Study | Not specified | HPLC-UV | 1.0 - 15.0 µg/mL | |
| Limit of Detection (LOD) | Skin Permeation Study | Not specified | HPLC-UV | 0.10 µg/mL | |
| Limit of Quantification (LOQ) | Skin Permeation Study | Not specified | HPLC-UV | 0.30 µg/mL |
Experimental Protocols
Protocol 1: Extraction of Dacarbazine from Skin Tissue
This protocol is adapted from a method for quantifying dacarbazine in skin permeation studies.
1. Tissue Homogenization: a. Weigh the skin tissue sample. b. Mince the tissue into small pieces using a scalpel. c. Place the minced tissue in a suitable homogenization tube. d. Add a phosphate buffer (pH 6.5)/DMSO (90/10 v/v) mixture at a specific tissue-to-solvent ratio (e.g., 1:4 w/v).[11] e. Homogenize the sample using a bead beater or ultrasonic homogenizer. If using an ultrasonic homogenizer, keep the sample on ice to prevent heating. f. After homogenization, magnetically stir the resulting suspension for an extended period (e.g., 24 hours) at room temperature to ensure complete extraction.[11]
2. Sample Clarification: a. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet tissue debris. b. Carefully collect the supernatant.
3. Sample Analysis: a. Filter the supernatant through a 0.22 µm syringe filter. b. Analyze the filtrate by HPLC-UV or LC-MS/MS.
Protocol 2: Protein Precipitation for Dacarbazine Extraction from Soft Tissues
This protocol is a general method adaptable for various soft tissues like the liver, kidney, or tumor tissue, based on the principle of protein precipitation.
1. Tissue Homogenization: a. Weigh the frozen tissue sample and place it in a pre-chilled homogenization tube. b. Add 4 volumes of ice-cold homogenization buffer (e.g., PBS) per gram of tissue. c. Homogenize the tissue using a bead beater with ceramic beads until no visible tissue fragments remain. Perform homogenization in short bursts, with cooling on ice in between, to prevent sample heating.
2. Protein Precipitation: a. To the tissue homogenate, add 3 volumes of ice-cold methanol (or acetonitrile). b. Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation. c. Incubate the mixture at -20°C for at least 2 hours to enhance protein precipitation.
3. Sample Clarification and Analysis: a. Centrifuge the sample at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins. b. Carefully transfer the supernatant to a new tube. c. Evaporate the organic solvent under a gentle stream of nitrogen if necessary. d. Reconstitute the residue in the mobile phase for analysis by HPLC-UV or LC-MS/MS.
Visualizations
Caption: Experimental workflow for dacarbazine extraction from tissue samples.
Caption: Dacarbazine's mechanism of action leading to apoptosis.
References
- 1. Dacarbazine - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Bead Beating Offers High-Performance Homogenization for Molecular Biology Downstream Processing of Tough and Difficult Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. sonicator.com [sonicator.com]
- 5. homogenizers.net [homogenizers.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzymatic tissue digestion as an alternative sample preparation approach for quantitative analysis using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A simple enzymic digestion procedure of intact tissue samples in pharmacokinetic drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. opsdiagnostics.com [opsdiagnostics.com]
- 11. Dacarbazine nanoparticle topical delivery system for the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analysis of Dacarbazine: HPLC vs. LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of dacarbazine, a crucial chemotherapeutic agent, is paramount in both clinical monitoring and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
Quantitative Performance Comparison
The choice between HPLC and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of reported performance data for each method.
Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods for Dacarbazine Quantification
| Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity Range | 25 - 150 µg/mL[1] | 10 - 1,000 µg/L (0.01 - 1 µg/mL)[2][3] |
| Limit of Detection (LOD) | 0.17 µg/mL[1] | 10 µg/L (0.01 µg/mL)[2][3] |
| Limit of Quantification (LOQ) | 0.52 µg/mL[1] | 10 µg/L (0.01 µg/mL)[3] |
| Accuracy (% Recovery) | 99.85% - 100.32%[1] | 86.1% - 99.4%[2][3] |
| Precision (%RSD) | Intraday: 0.53%, Interday: 0.83%[1] | Within-run CV: ≤4.2%, Between-run CV: ≤8.3%[2] |
| Recovery | Not explicitly stated | 90.1% - 94.4%[3] |
Key Observations:
-
Sensitivity: LC-MS/MS demonstrates significantly higher sensitivity with a much lower limit of detection and quantification compared to the HPLC-UV method. This makes LC-MS/MS the preferred method for applications requiring trace-level analysis, such as pharmacokinetic studies in biological matrices.
-
Linearity: Both methods exhibit good linearity over their respective concentration ranges. The LC-MS/MS method offers a wider dynamic range, which can be advantageous when analyzing samples with varying concentrations of dacarbazine.
-
Accuracy and Precision: Both techniques provide excellent accuracy and precision, meeting the stringent requirements for bioanalytical method validation.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for both HPLC and LC-MS/MS methods as described in the cited literature.
HPLC Method with UV Detection
This method is suitable for the quantification of dacarbazine in pharmaceutical formulations.
-
Instrumentation: A Waters HPLC system with a Photo Diode Array (PDA) detector was used.[1]
-
Chromatographic Conditions:
-
Sample Preparation:
-
A standard stock solution of dacarbazine (1000 µg/mL) was prepared by dissolving 10 mg of the drug in a 10 mL volumetric flask with a diluent (acetonitrile and water, 1:1 v/v).[1]
-
Working standard solutions were prepared by diluting the stock solution to concentrations ranging from 25 to 150 µg/mL.[1]
-
LC-MS/MS Method
This method is designed for the robust quantification of dacarbazine in human plasma, making it ideal for clinical research and pharmacokinetic studies.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.[2][3]
-
Chromatographic Conditions:
-
Column: Agilent ACQUITY BEH C18 (2.1 × 50 mm, 1.7 μm)[3]
-
The specific mobile phase composition and gradient are not detailed in the provided search results.
-
-
Mass Spectrometric Conditions:
-
Sample Preparation:
-
Plasma samples were extracted using a C8+SCX mixed-mode 96-well plate.[4]
-
The extracted residues were further cleaned using a primary and secondary amine (PSA) adsorbent to minimize matrix effects.[4]
-
Standard solutions were prepared by dissolving pure dacarbazine in methanol to create a stock solution, which was then serially diluted.[3]
-
Metabolic Pathway of Dacarbazine
Dacarbazine is a prodrug that requires metabolic activation to exert its cytotoxic effects. The primary metabolic pathway involves N-demethylation by cytochrome P450 enzymes in the liver.
Caption: Metabolic activation of Dacarbazine by Cytochrome P450 enzymes.
Dacarbazine is metabolized by CYP1A1, CYP1A2, and CYP2E1 to form the reactive N-demethylated species, HMMTIC and MTIC.[5][6][7] CYP1A2 is the primary enzyme responsible for this activation in the liver, while CYP2E1 contributes at higher substrate concentrations, and CYP1A1 is involved in extrahepatic metabolism.[5][6][7] The resulting MTIC is unstable and spontaneously decomposes to form the highly reactive methyl diazonium ion, which then alkylates DNA, leading to cytotoxicity.[8]
Cross-Validation Workflow
A robust cross-validation of these two methods would involve analyzing the same set of samples to directly compare their performance. The following workflow outlines a logical approach for such a study.
Caption: A typical workflow for the cross-validation of analytical methods.
Conclusion
Both HPLC with UV detection and LC-MS/MS are reliable and robust methods for the quantification of dacarbazine. The choice of method should be guided by the specific requirements of the study. For routine quality control of pharmaceutical formulations where dacarbazine concentrations are relatively high, the simpler and more cost-effective HPLC-UV method is well-suited. However, for applications demanding high sensitivity and selectivity, such as the analysis of dacarbazine in biological matrices for pharmacokinetic and metabolic studies, the superior performance of the LC-MS/MS method makes it the indispensable choice. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on their analytical needs.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
A Comparative Guide to Establishing Linearity, Precision, and Accuracy for Dacarbazine Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of dacarbazine, a crucial chemotherapeutic agent. We will delve into the critical validation parameters of linearity, precision, and accuracy, presenting supporting experimental data from various studies to aid in the selection of the most appropriate assay for your research or drug development needs. The focus will be on High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), two commonly employed techniques for dacarbazine analysis.
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of different analytical methods for dacarbazine quantification, providing a clear comparison of their linearity, precision, and accuracy.
Table 1: Linearity of Dacarbazine Assays
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| RP-HPLC-UV[1][2] | 25 - 150 | 0.999 |
| HPLC-UV[3] | 1.0 - 15.0 | 0.9995 |
| Spectrophotometry[4] | 4 - 20 | Not explicitly stated, but linear relationships were obtained |
| UPLC[5] | 4 - 20 | 0.997 |
| LC-MS/MS[6] | 0.01 - 1.0 | Not explicitly stated, but a linear range was established |
Table 2: Precision of Dacarbazine Assays
| Analytical Method | Intraday Precision (%RSD) | Interday Precision (%RSD) |
| RP-HPLC-UV[1][2] | 0.53 | 0.83 |
| HPLC-UV[7] | 3.7 - 16.3 (for DTIC and metabolites) | Not explicitly stated |
| LC-MS/MS[6] | ≤ 4.2 (within-run) | ≤ 8.3 (between-run) |
| UPLC[5] | < 2.0 | < 2.0 |
Table 3: Accuracy of Dacarbazine Assays
| Analytical Method | Accuracy (% Recovery) |
| RP-HPLC-UV[1][2] | 99.85 - 100.32 |
| HPLC-UV[7] | 101 - 114 (for DTIC and metabolites) |
| HPLC-UV[3] | 91 - 112 |
| LC-MS/MS[6] | 86.1 - 99.4 |
| UPLC[5] | 96 - 100 |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical assays. Below are the experimental protocols for the key methods discussed.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is widely used for the routine analysis of dacarbazine in pharmaceutical formulations.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector is sufficient.[1]
-
Chromatographic Conditions :
-
Sample Preparation :
-
A standard stock solution of dacarbazine is prepared in the mobile phase.
-
Working standard solutions are prepared by diluting the stock solution to fall within the linear range (e.g., 25-150 µg/mL).[1][2]
-
For pharmaceutical dosage forms, the sample is accurately weighed, dissolved in the mobile phase, and diluted to the desired concentration.[1]
-
-
Validation Procedure :
-
Linearity : A series of at least five concentrations of dacarbazine are injected, and a calibration curve of peak area versus concentration is plotted. The correlation coefficient is then calculated.[1][2]
-
Precision : The precision of the method is determined by analyzing replicate injections of a standard solution on the same day (intraday) and on different days (interday). The results are expressed as the relative standard deviation (%RSD).[1][2]
-
Accuracy : The accuracy is assessed by the recovery method. A known amount of dacarbazine is added to a placebo or sample matrix, and the percentage of the drug recovered is calculated.[1][2]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it suitable for the analysis of dacarbazine in complex biological matrices like plasma.[6]
-
Instrumentation : A liquid chromatography system coupled to a tandem mass spectrometer.[6]
-
Chromatographic and Mass Spectrometric Conditions :
-
Column : A suitable reversed-phase column.
-
Mobile Phase : Specific gradients of organic and aqueous phases are optimized for separation.
-
Ionization Mode : Electrospray Ionization (ESI) is commonly used.
-
Mass Spectrometry : Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for dacarbazine and an internal standard. For dacarbazine, a common transition is m/z 181.0 > 152.5.[6]
-
-
Sample Preparation :
-
Plasma samples are typically subjected to protein precipitation using an organic solvent like methanol.[7]
-
The supernatant is then evaporated and reconstituted in the mobile phase before injection.
-
-
Validation Procedure :
-
Linearity : Calibration curves are constructed by spiking blank plasma with known concentrations of dacarbazine and an internal standard.
-
Precision : Assessed by analyzing quality control (QC) samples at different concentration levels in multiple runs.
-
Accuracy : Determined by comparing the measured concentration of QC samples against their nominal values.
-
Visualizing the Experimental Workflow
To better understand the logical flow of the analytical validation process, the following diagrams have been generated using Graphviz.
Caption: General workflow for dacarbazine assay validation.
Caption: Relationship between methods and applications.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION, STRESS DEGRADATION STUDIES FOR DACARBAZINE BY USINGRP-HPLC | Neuroquantology [neuroquantology.com]
- 3. Chromatographic method for dacarbazine quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03238K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Novel Dacarbazine Metabolites Using Dacarbazine-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methodologies for identifying novel metabolites of the alkylating chemotherapeutic agent, dacarbazine. It focuses on the strategic use of its deuterated analogue, dacarbazine-d6, as a tool for unambiguous metabolite confirmation in mass spectrometry-based workflows. We present a comparison with alternative methods and provide supporting data and protocols to guide researchers in their drug metabolism studies.
Introduction to Dacarbazine Metabolism
Dacarbazine (DTIC) is a prodrug that requires metabolic activation to exert its cytotoxic effects. This activation is primarily initiated by hepatic cytochrome P450 (CYP) enzymes, particularly CYP1A1, CYP1A2, and CYP2E1.[1][2][3] The key metabolic pathway involves N-demethylation to form 5-(3-methyl-triazen-1-yl)-imidazole-4-carboxamide (MTIC), which is the ultimate alkylating agent responsible for its anti-cancer activity.[1][4] An unstable intermediate, 5-[3-hydroxymethyl-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMMTIC), is formed prior to MTIC.[1][2] Beyond these primary metabolites, identifying other minor or novel metabolites is crucial for a complete understanding of dacarbazine's disposition, potential off-target effects, and mechanisms of resistance.
The Role of Stable Isotope Labeling in Metabolite Identification
The identification of novel drug metabolites from complex biological matrices is a significant analytical challenge.[5] Stable isotope-labeled (SIL) compounds, such as this compound, are powerful tools in this process. When a 1:1 mixture of the unlabeled drug (parent) and its SIL analogue are co-incubated in a metabolic system (e.g., liver microsomes), all metabolites derived from the drug will appear as unique doublet peaks in the mass spectrum. These doublets are separated by a mass difference corresponding to the number of stable isotopes incorporated (in this case, 6 Daltons for the six deuterium atoms). This "isotopic signature" provides a definitive marker to distinguish true drug-related metabolites from endogenous matrix components, thereby significantly reducing false positives and increasing the confidence of identification.
Comparative Analysis of Identification Methods
The use of this compound offers distinct advantages over other common approaches for metabolite identification. Below is a comparison of the primary methods.
Method 1: LC-MS/MS with this compound
This approach is considered the gold standard for confident metabolite identification. By incubating a mixture of dacarbazine and this compound, researchers can screen for the characteristic +6 Da mass shift between the isotopic pairs.
-
Advantages:
-
Unambiguous Identification: The presence of the isotopic doublet is a highly specific confirmation that a detected signal is a genuine metabolite.
-
Reduced False Positives: Easily distinguishes drug metabolites from background ions and endogenous molecules.
-
Co-elution: The deuterated and non-deuterated versions of the drug and its metabolites have nearly identical chromatographic behavior, simplifying data analysis.
-
Correction for Matrix Effects: The SIL internal standard helps normalize variations in ionization efficiency caused by matrix suppression or enhancement, improving quantitative accuracy.
-
-
Disadvantages:
-
Synthesis Requirement: Requires the chemical synthesis of the deuterated analogue, which can be costly and time-consuming.
-
Method 2: High-Resolution Mass Spectrometry (HRMS) without Labeled Standards
Modern HRMS instruments (e.g., Q-TOF, Orbitrap) provide highly accurate mass measurements, enabling the prediction of elemental compositions for unknown peaks. Metabolites are tentatively identified by comparing measured accurate masses against a list of predicted biotransformations (e.g., oxidation, glucuronidation).
-
Advantages:
-
No Labeled Standard Needed: Avoids the cost and effort of synthesizing a SIL compound.
-
High Mass Accuracy: Provides strong evidence for the elemental formula of a potential metabolite.
-
-
Disadvantages:
-
Ambiguity: Cannot definitively distinguish between drug metabolites and endogenous compounds with the same elemental formula (isobars).
-
Higher Risk of False Positives: Requires extensive data mining and is more prone to misinterpretation without the confirmation of an isotopic signature.
-
Method 3: HPLC with UV Detection
This method is traditionally used for quantifying known dacarbazine metabolites but is not well-suited for discovering novel ones.[2][6]
-
Advantages:
-
Cost-Effective and Widely Available: HPLC-UV systems are common in analytical laboratories.
-
-
Disadvantages:
-
Low Specificity: Lacks the structural information provided by mass spectrometry, making it impossible to identify unknown compounds.
-
Requires Reference Standards: Can only identify and quantify metabolites for which authentic standards are available.
-
Data Presentation: Mass Spectrometric Comparison
The following table illustrates the expected mass-to-charge ratios (m/z) for dacarbazine and its potential metabolites when using the this compound co-incubation method. The analysis assumes positive ion electrospray ionization ([M+H]⁺).
| Compound | Biotransformation | Unlabeled (d0) Expected [M+H]⁺ (m/z) | Labeled (d6) Expected [M+H]⁺ (m/z) | Mass Shift (Da) |
| Dacarbazine | Parent Drug | 183.1 | 189.1 | +6 |
| HMMTIC | N-Hydroxymethylation | 213.1 | 219.1 | +6 |
| MTIC | N-Demethylation | 169.1 | 175.1 | +6 |
| Novel Metabolite 1 | Hydroxylation (+O) | 199.1 | 205.1 | +6 |
| Novel Metabolite 2 | Carboxylation (+CO₂) | 227.1 | 233.1 | +6 |
| Novel Metabolite 3 | Glucuronidation | 359.1 | 365.1 | +6 |
Novel metabolites are hypothetical examples of common phase I and phase II biotransformations used for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Metabolite Identification using Human Liver Microsomes
This protocol describes a general procedure for identifying novel dacarbazine metabolites using a co-incubation of dacarbazine and this compound with human liver microsomes, followed by LC-MS/MS analysis.
1. Reagents and Materials:
-
Dacarbazine and this compound (10 mM stock solutions in DMSO)
-
Human Liver Microsomes (HLM), pooled (20 mg/mL)
-
NADPH Regeneration System (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (LC-MS grade) with 0.1% Formic Acid (Stopping Solution)
-
Water (LC-MS grade) with 0.1% Formic Acid
2. Incubation Procedure:
-
Prepare a 1:1 mixture of dacarbazine and this compound.
-
In a microcentrifuge tube on ice, add the following in order:
-
Potassium Phosphate Buffer
-
Human Liver Microsomes (final concentration ~0.5 mg/mL)
-
1:1 Dacarbazine/Dacarbazine-d6 mixture (final concentration ~10 µM)
-
-
Pre-incubate the mixture for 5 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH Regeneration System.
-
Incubate for 60 minutes at 37°C with gentle shaking.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile (containing 0.1% formic acid).
-
Vortex vigorously and centrifuge at >12,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient from ~5% to 95% Mobile Phase B over several minutes.
-
Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Perform a full scan MS analysis to screen for ion doublets with a mass difference of 6.0376 Da (actual mass difference for 6 deuterons). Follow up with data-dependent MS/MS scans on the detected doublets to obtain fragmentation data for structural elucidation. A recent study quantified dacarbazine using the ion transition 181.0 > 152.5 for the parent drug and 187.1 > 158.6 for this compound, which can serve as a starting point for developing fragmentation analysis methods.[7][8][9]
Visualizations
Dacarbazine Metabolic Activation Pathway
The following diagram illustrates the primary metabolic activation pathway of dacarbazine and indicates potential sites for further biotransformation where novel metabolites could be formed.
Caption: Primary metabolic pathway of dacarbazine and potential routes to novel metabolites.
Workflow for Metabolite Identification
This workflow diagram outlines the logical steps for identifying novel dacarbazine metabolites using the stable isotope-labeling strategy.
Caption: Workflow for confident metabolite identification using this compound.
Conclusion
While various analytical techniques can be applied to study drug metabolism, the use of a stable isotope-labeled analogue like this compound, coupled with high-resolution mass spectrometry, provides the most robust and unambiguous method for the discovery and confirmation of novel metabolites. The characteristic isotopic doublet produced in mass spectra serves as a definitive filter to distinguish drug-related compounds from the complex biological background. This approach significantly enhances the confidence of structural assignments and provides a clearer picture of the complete metabolic fate of dacarbazine, which is essential for modern drug safety and development programs.
References
- 1. In vitro activation of dacarbazine (DTIC) for a human tumor cloning system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validated high-performance liquid chromatographic assay for simultaneous determination of dacarbazine and the plasma metabolites 5-(3-hydroxymethyl-3-methyl-1-triazeno)imidazole-4-carboxamide and 5-(3-methyl-1-triazeno)imidazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic activation of dacarbazine by human cytochromes P450: the role of CYP1A1, CYP1A2, and CYP2E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. Simultaneous determination of dacarbazine, its photolytic degradation product, 2-azahypoxanthine, and the metabolite 5-aminoimidazole-4-carboxamide in plasma and urine by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantifying plasma dacarbazine levels in advanced melanoma patients: a liquid chromatography-tandem mass spectrometry performance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
